molecular formula C8H4BrF3O2 B2887161 Methyl 6-bromo-2,3,4-trifluorobenzoate CAS No. 1525649-77-7

Methyl 6-bromo-2,3,4-trifluorobenzoate

Cat. No. B2887161
CAS RN: 1525649-77-7
M. Wt: 269.017
InChI Key: SPSGBYHEYYSGKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 6-bromo-2,3,4-trifluorobenzoate” is a chemical compound with the molecular formula C8H4BrF3O2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “Methyl 6-bromo-2,3,4-trifluorobenzoate” is described by the InChI code 1S/C8H4BrF3O2/c1-14-8(13)4-2-3-5(9)6(10)7(11)12/h2H,1H3 . This indicates that the molecule consists of a methyl group (CH3-) attached to a benzoate group (C6H4BrF3O2). The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .

Scientific Research Applications

Crystallography and Computational Analysis

A study on Methyl 4-hydroxybenzoate, a structurally related compound, involved crystallography and computational analysis to understand its properties, highlighting the significance of such compounds in pharmaceutical and cosmetic applications. The research combined experimental and theoretical methods to analyze the molecule's structure and interactions, providing insights that could be relevant for studying Methyl 6-bromo-2,3,4-trifluorobenzoate's structural characteristics and potential applications in similar domains (Sharfalddin et al., 2020).

Thermodynamics and Solubility Studies

Another research focused on the thermodynamics of halogenbenzoic acids, including their sublimation, fusion, vaporization, and solubility properties. This study provided valuable structure-property relationships that are essential for understanding the behavior of halogenated aromatic compounds, including Methyl 6-bromo-2,3,4-trifluorobenzoate, in various conditions, which could influence their handling and usage in scientific research (Zherikova et al., 2016).

Chemical Synthesis and Reactivity

Research on the reactivity and synthesis of halogenated compounds, including the development of new synthetic pathways and understanding the mechanisms of chemical reactions involving similar molecules, could be relevant for Methyl 6-bromo-2,3,4-trifluorobenzoate. For example, studies on the cyclization reactions and cross-coupling of brominated compounds offer insights into potential synthetic applications and reactivity patterns that could be applicable to Methyl 6-bromo-2,3,4-trifluorobenzoate (Dao et al., 2018).

Pharmacokinetics and Drug Development

Research on galactopyranoside derivatives, including their synthesis, biological activities, and potential as therapeutic agents, underscores the importance of halogenated aromatic compounds in medicinal chemistry. This research emphasizes the compound's roles in antibacterial and antifungal activities, providing a framework that could be explored for Methyl 6-bromo-2,3,4-trifluorobenzoate in drug discovery and development processes (Ahmmed et al., 2022).

Safety and Hazards

As with any chemical, proper safety measures should be taken when handling “Methyl 6-bromo-2,3,4-trifluorobenzoate”. It is advised to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

methyl 6-bromo-2,3,4-trifluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c1-14-8(13)5-3(9)2-4(10)6(11)7(5)12/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSGBYHEYYSGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-2,3,4-trifluorobenzoate

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